OCF3 versus CF3 and OCH3: Experimentally Measured Hansch Hydrophobicity Constants (π) That Drive Partitioning Behavior
The trifluoromethoxy substituent (π = 1.04) confers greater hydrophobicity than the trifluoromethyl group (π = 0.88) and dramatically greater hydrophobicity than the methoxy group (π = −0.02), as derived from experimentally measured aromatic substituent constants [1]. This ordering means the target compound is predicted to partition more favourably into lipid environments than its direct CF3 analogue (CAS 261760-26-3) and vastly more than a hypothetical methoxy congener.
| Evidence Dimension | Hansch hydrophobicity constant (π) of the substituent at the C-2 position |
|---|---|
| Target Compound Data | π(OCF3) = 1.04 |
| Comparator Or Baseline | π(CF3) = 0.88; π(OCH3) = −0.02 |
| Quantified Difference | Δπ (OCF3 − CF3) = +0.16; Δπ (OCF3 − OCH3) = +1.06 |
| Conditions | Experimentally derived Hansch π values measured on aromatic systems, applied as a class-level inferential framework to aliphatic fluoroalkenes [1]. |
Why This Matters
A higher π value translates to enhanced membrane permeability and altered ADME profiles, making the OCF3-bearing compound a distinct choice when logP-driven partitioning is critical.
- [1] Logvinenko, I. et al. Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. J. Fluorine Chem. 2020, 231, 109461. DOI: 10.1016/j.jfluchem.2020.109461. (Citing Hansch, A.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165–195 for π values.) View Source
